molecular formula C21H21N3O3S2 B2450837 N-benzyl-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide CAS No. 942000-42-2

N-benzyl-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2450837
CAS No.: 942000-42-2
M. Wt: 427.54
InChI Key: MYXQPUATNOIDCT-UHFFFAOYSA-N
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Description

N-benzyl-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a synthetic organic compound categorized as a thiazole derivative. This class of compounds is of significant interest in medicinal chemistry and biochemical research due to its potential to interact with multiple biological targets. Thiazole-based compounds have been scientifically demonstrated to exhibit inhibitory effects on key enzymes and pathogenic proteins associated with neurodegenerative conditions. Specifically, research on analogous structures has shown potential for inhibiting cholinesterase (ChE) activity, which is a primary therapeutic strategy for alleviating cognitive symptoms, and for disrupting the aggregation of amyloid-beta (Aβ) peptides and tau proteins, which are hallmarks of Alzheimer's disease pathology . The mechanism of action for such compounds often involves binding to the active sites of these enzymes or interacting with protein aggregates to prevent their formation and mitigate associated neurotoxicity . Beyond neurological research, the versatile thiazole core and amide functionalities present in this molecule make it a valuable scaffold for broader pharmaceutical and chemical biology investigations. Its structure suggests potential use as a key intermediate in the synthesis of more complex molecules or in the development of multi-target therapeutic agents. Researchers can utilize this compound for in vitro studies to explore its binding affinity, enzyme inhibition kinetics, and effects on cellular pathways. This product is intended for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-benzyl-2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S2/c1-27-18-9-7-16(8-10-18)23-20(26)14-29-21-24-17(13-28-21)11-19(25)22-12-15-5-3-2-4-6-15/h2-10,13H,11-12,14H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYXQPUATNOIDCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under basic conditions.

    Introduction of Amino Group: The amino group is introduced by reacting the thiazole derivative with 4-methoxyaniline.

    Acylation: The resulting compound is then acylated with benzyl chloroacetate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Techniques like microwave irradiation and one-pot multicomponent reactions can be employed to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or thiazole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

A. Anticancer Activity

Recent studies have indicated that compounds with thiazole and methoxyphenyl groups exhibit promising anticancer properties. For instance, similar compounds have been tested against various cancer cell lines, showing significant inhibition rates. In particular, derivatives containing the thiazole moiety have demonstrated effectiveness against leukemia and central nervous system cancers .

B. Enzyme Inhibition

N-benzyl-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide has potential as an acetylcholinesterase inhibitor, which is crucial for developing treatments for Alzheimer's disease. Compounds with similar structures have shown strong inhibitory effects on acetylcholinesterase activity, thereby enhancing acetylcholine levels in the brain .

A. Alzheimer's Disease

The ability of this compound to inhibit acetylcholinesterase suggests its potential therapeutic application in treating Alzheimer's disease by improving cognitive function through enhanced neurotransmission .

B. Antimicrobial Activity

Research on structurally related compounds indicates that they may possess antimicrobial properties as well. The thiazole ring is often associated with enhanced antibacterial and antifungal activities, making it a candidate for further investigation in infectious disease treatment .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathways can be modified to produce various derivatives that may enhance specific biological activities or reduce toxicity.

Table 1: Comparison of Structural Analogues

Compound NameStructure FeaturesBiological Activity
Benzyl CarbamateBasic carbamate structureIntermediate in drug synthesis
4-MethoxybenzamideContains methoxy groupAnti-inflammatory properties
N-Benzyl-N-(4-methoxyphenyl)ureaUrea derivativePotential antitumor activity

Case Studies and Research Findings

Numerous studies have explored the pharmacological potential of compounds similar to this compound:

  • Acetylcholinesterase Inhibitors : A study demonstrated that derivatives based on thiazole showed IC50 values as low as 2.7 µM against acetylcholinesterase, suggesting strong inhibitory potential for treating cognitive disorders .
  • Anticancer Research : Another study highlighted the effectiveness of thiazolidinone derivatives in inhibiting cancer cell growth by up to 84% in leukemia cell lines, showcasing the structural importance of thiazole in anticancer activity .
  • Antimicrobial Studies : Research has indicated that certain thiazole-containing compounds exhibit significant antimicrobial activity against various pathogens, warranting further exploration into their clinical applications .

Mechanism of Action

The mechanism of action of N-benzyl-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. For instance, its anticancer activity is attributed to its ability to bind to tubulin, thereby inhibiting microtubule formation and disrupting cell division .

Comparison with Similar Compounds

Biological Activity

N-benzyl-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide, a compound characterized by its complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, particularly focusing on its anticonvulsant and anticancer activities, as well as its mechanism of action.

Structural Overview

The compound's structure can be broken down as follows:

  • Core Structure : The thiazole ring is known for its diverse biological activities, including anticancer and antimicrobial properties.
  • Functional Groups : The presence of a methoxy group on the phenyl ring enhances the compound's lipophilicity, potentially improving its bioavailability.

1. Anticonvulsant Activity

Research indicates that compounds similar to this compound exhibit significant anticonvulsant properties. A study on related derivatives revealed that:

  • Potency : Certain derivatives demonstrated effective protection against seizures in animal models, with ED50 values comparable to established anticonvulsants like phenytoin. For instance, N-benzyl derivatives with specific heteroatom substitutions showed enhanced activity, suggesting that structural modifications can lead to improved efficacy .
CompoundED50 (mg/kg)Mechanism of Action
N-benzyl derivative 18.3 (i.p.)Sodium channel modulation
N-benzyl derivative 217.3 (i.p.)GABAergic enhancement

2. Antitumor Activity

The thiazole moiety in the compound is associated with various anticancer activities. Studies have shown that thiazole-containing compounds can induce apoptosis in cancer cells through several mechanisms:

  • Cytotoxicity : Compounds with thiazole rings have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects. For example, certain thiazole derivatives exhibited IC50 values less than those of standard chemotherapeutics like doxorubicin .
CompoundCell LineIC50 (µg/mL)
Thiazole derivative AA431 (human epidermoid carcinoma)1.61 ± 1.92
Thiazole derivative BJurkat (human leukemia)1.98 ± 1.22

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Receptor Interaction : The compound acts as a nonselective agonist at acetylcholine receptors, which may contribute to its anticonvulsant effects .
  • Apoptosis Induction : The presence of the methoxy group and thiazole ring facilitates interactions with apoptotic pathways, leading to increased cancer cell death .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Anticonvulsant Efficacy : A study highlighted the efficacy of various N-benzyl derivatives in seizure models, demonstrating that modifications at specific positions significantly enhance anticonvulsant activity .
  • Anticancer Potential : Another investigation reported that thiazole-based compounds exhibited selective cytotoxicity against glioblastoma and melanoma cell lines, indicating their potential as anticancer agents .

Q & A

Q. What are the optimal synthetic routes for N-benzyl-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide?

The synthesis typically involves multi-step reactions, starting with the formation of thioether bonds between 4-methoxyphenylamino-oxoethyl thiols and thiazole intermediates. Key steps include:

  • Thiazole ring formation : Reacting 2-aminothiazole derivatives with chloroacetamide under basic conditions (e.g., K₂CO₃ in DMF) .
  • Thioether coupling : Using 4-methoxyphenyl-derived mercaptoethyl ketones with thiazol-4-yl acetamide intermediates, optimized at 60–80°C in dichloromethane or DMF .
  • Amide bond formation : Final benzylation via nucleophilic substitution or coupling reactions, monitored by TLC . Critical parameters : Solvent choice (DMF enhances solubility), pH control (neutral to mild basic), and catalyst use (e.g., DMAP for acylations) .

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm thiazole ring protons (δ 7.2–7.8 ppm) and acetamide carbonyl signals (δ ~170 ppm) .
  • Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 443.1 for [M+H]⁺) .
  • HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
  • IR spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .

Q. What initial biological screening assays are recommended for this compound?

Prioritize assays aligned with thiazole derivatives' known activities:

  • Antimicrobial : Broth microdilution against Gram-positive/negative bacteria (MIC determination) .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme inhibition : Target-specific assays (e.g., cyclooxygenase for anti-inflammatory potential) .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data across different assays?

Contradictions often arise from assay-specific conditions. Mitigation strategies include:

  • Orthogonal validation : Confirm cytotoxicity via both MTT and ATP-based luminescence assays .
  • Pharmacokinetic profiling : Assess compound stability in assay media (e.g., serum protein binding) using LC-MS .
  • Dose-response curves : Test across a wide concentration range (nM–μM) to rule out false negatives/positives .

Q. What structural modifications enhance target selectivity and reduce off-target effects?

Structure-activity relationship (SAR) studies suggest:

  • Thioether substituents : Replacing 4-methoxyphenyl with electron-withdrawing groups (e.g., Cl) improves antimicrobial activity .
  • Benzyl group variations : Fluorination at the benzyl position enhances blood-brain barrier penetration for CNS targets .
  • Acetamide side chain : Lengthening the chain (e.g., propionamide) increases hydrophobicity and membrane affinity .

Table 1: SAR Comparison of Analogues

Compound ModificationBiological Activity ChangeReference
4-Cl substitution on phenyl↑ Antimicrobial (MIC ↓ 50%)
N-allyl vs. N-benzyl↓ Cytotoxicity, ↑ selectivity
Thiazole ring oxidationLoss of enzyme inhibition

Q. What in silico methods predict binding interactions with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., EGFR kinase) .
  • MD simulations : GROMACS for stability analysis of ligand-target complexes over 100 ns trajectories .
  • QSAR models : Use MOE or RDKit to correlate electronic descriptors (e.g., logP, polar surface area) with activity .

Methodological Notes

  • Contradiction Analysis : and report divergent yields for similar syntheses; this may stem from solvent purity or catalyst loading differences. Systematic optimization (DoE approaches) is advised .

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